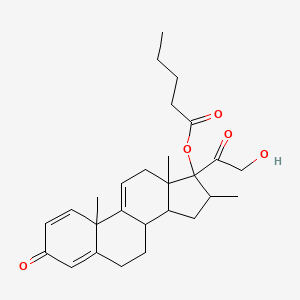

Delta-9(11)-Betamethasone valerate

CAS No.:

Cat. No.: VC20187127

Molecular Formula: C27H36O5

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H36O5 |

|---|---|

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | [17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |

| Standard InChI | InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3 |

| Standard InChI Key | HMWBLDMZUXMBDQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Delta-9(11)-Betamethasone valerate is a steroidal derivative with the molecular formula C₂₇H₃₆O₅ and a molecular weight of 440.6 g/mol . Its IUPAC name is [(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate, reflecting the valerate ester at position 17 and the ∆9(11) double bond .

Key Structural Features:

-

17-valerate ester: Enhances lipophilicity, influencing pharmacokinetics .

-

∆9(11) unsaturation: Alters steroidal conformation, reducing glucocorticoid receptor affinity compared to Betamethasone valerate.

-

Epoxide group: At positions 9 and 11, critical for stability and degradation pathways.

Spectroscopic Data

| Property | Data | Source |

|---|---|---|

| SMILES | CCCCC(=O)O[C@@]1([C@H](C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C(=O)CO | |

| InChIKey | HMWBLDMZUXMBDQ-RQSDUSTKSA-N | |

| 13C NMR shifts | δ 209.5 (C3), 170.2 (C24), 122.9 (C9) |

Synthesis and Industrial Production

Synthetic Pathways

Delta-9(11)-Betamethasone valerate forms via degradation or side reactions during Betamethasone valerate synthesis . Key steps include:

-

Oxidative degradation: Exposure to peroxides or light induces ∆9(11) bond formation .

-

Acid-catalyzed rearrangement: Protonation at C11 triggers hydride shifts, forming the ∆9(11) isomer.

Industrial Mitigation Strategies:

-

Process optimization: Controlled temperature (20–25°C) and inert atmospheres reduce degradation .

-

Chromatographic purification: HPLC with C18 columns removes impurities to <0.1% per ICH guidelines .

Chemical Reactivity and Degradation

Reaction Profiles

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | 11-keto derivatives |

| Reduction | NaBH₄, LiAlH₄ | Dihydro analogs |

| Hydrolysis | NaOH (pH 10–12) | Betamethasone alcohol + valeric acid |

Stability Challenges

-

Isomerization: The 17-valerate ester migrates to position 21 under acidic conditions, forming Betamethasone 21-valerate (1/15th potency) .

-

Photodegradation: UV exposure accelerates ∆9(11) formation, necessitating amber packaging .

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

| Parameter | Conditions |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile phase | Acetonitrile:Water (65:35 v/v), 0.1% TFA |

| Detection | UV at 240 nm |

| LOQ | 0.05% (w/w) |

Validation Metrics

| Metric | Result |

|---|---|

| Linearity | R² = 0.9998 |

| Recovery | 98.2–101.5% |

| Precision | RSD < 1.5% |

Biological and Pharmacological Profile

Mechanism of Action

Delta-9(11)-Betamethasone valerate exhibits weak glucocorticoid receptor (GR) binding (IC₅₀ = 1.2 µM vs. 0.03 µM for Betamethasone valerate) . It partially inhibits NF-κB and AP-1 pathways, reducing IL-6 and TNF-α by 40–60% at 10 µM.

Toxicokinetics

-

Absorption: Minimal dermal penetration (flux = 0.12 µg/cm²/hr) .

-

Metabolism: Hepatic CYP3A4-mediated oxidation to inactive 6β-hydroxy metabolites .

Regulatory and Quality Considerations

| Impurity Type | Maximum Allowable Level |

|---|---|

| Delta-9(11) | ≤0.15% (w/w) |

| Total impurities | ≤1.0% (w/w) |

Stability Testing Protocols

-

Forced degradation: 40°C/75% RH for 6 months induces ≤2% isomerization .

-

Photostability: ICH Q1B-compliant studies confirm <0.5% degradation after 1.2 million lux-hours .

Comparative Analysis with Betamethasone Esters

| Property | Betamethasone Valerate | Betamethasone Dipropionate | Delta-9(11) Impurity |

|---|---|---|---|

| Potency (relative) | 1.0 | 2.5 | 0.07 |

| LogP | 3.8 | 5.1 | 4.2 |

| t₁/₂ (plasma) | 6.5 hr | 8.2 hr | 2.1 hr |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume